Arecoline is a natural alkaloid that is found in the betel nut of the Areca palm. It is an agonist of the muscarinic acetylcholine receptors with EC50 values of 7, 95, 11, 410, and 69 nM for M1, M2, M3, M4, and M5, respectively. Generally, arecoline causes smooth muscle contraction. Arecoline and other muscarinic receptor agonists have been shown to improve learning and memory and may prove to be useful in treating dementia.
A cholinergic alkaloid from seeds of the betel nut palm Areca catechu. Anthelmintic (Cestodes); cathartic.
Arecoline is a muscarinic acetylcholine receptor agonist.
Arecoline hydrobromide
CAS No.: 300-08-3
Cat. No.: VC20747340
Molecular Formula: C8H14BrNO2
Molecular Weight: 236.11 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 300-08-3 |
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Molecular Formula | C8H14BrNO2 |
Molecular Weight | 236.11 g/mol |
IUPAC Name | methyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide |
Standard InChI | InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H |
Standard InChI Key | AXOJRQLKMVSHHZ-UHFFFAOYSA-N |
SMILES | C[NH+]1CCC=C(C1)C(=O)OC.[Br-] |
Canonical SMILES | CN1CCC=C(C1)C(=O)OC.Br |
Appearance | Powder |
Chemical Properties and Structure
Physical and Chemical Characteristics
Arecoline hydrobromide is characterized by the following properties:
Property | Description |
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Chemical Formula | C8H14BrNO2 |
Molecular Weight | 236.11 g/mol |
CAS Number | 300-08-3 |
IUPAC Name | Methyl 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate hydrobromide |
Physical Appearance | White crystalline powder |
Melting Point | 171–175°C |
Solubility in Water | 446.0 mg/mL |
Solubility in DMSO | ≥11.8 mg/mL |
LogP | 0.55-0.65 |
The compound exhibits good water solubility, making it suitable for various formulations and administration routes. Its mean solubility at physiological pH (7.4) exceeds 35.4 μg/mL, enhancing its bioavailability potential .
Structural Features
Arecoline hydrobromide consists of a six-membered nitrogen-containing ring (tetrahydropyridine) with a methyl group at the nitrogen position and a methyl carboxylate side chain, forming a salt with hydrobromic acid. This structure contributes to its ability to bind to acetylcholine receptors and other molecular targets. In industry, AH is typically produced by crystallization through the addition of hydrobromic acid to arecoline .
Pharmacological Activities
Receptor Binding and Mechanisms
Arecoline hydrobromide demonstrates significant activity as a partial agonist of muscarinic acetylcholine receptors, particularly M1, M2, M3, and M4 subtypes. The compound exhibits EC50 values ranging from 7 to 410 nM across these receptor subtypes, indicating potent receptor activation capabilities . Additionally, AH shows activity at nicotinic acetylcholine receptors, contributing to its complex neurological effects .
A notable mechanism involves inhibition of mitochondrial acetyl-CoA acetyltransferase 1 (ACAT1). AH acts as a covalent inhibitor that specifically disrupts ACAT1 tetramers with an IC50 of 11.1 μM, without affecting related enzymes like ACAT2 and DLAT. This selective inhibition may explain AH's potential anticancer effects, as ACAT1 has been implicated in the Warburg effect commonly observed in cancer cells .
Anti-inflammatory and Anti-rheumatic Effects
Recent research has revealed significant therapeutic potential for arecoline hydrobromide in rheumatoid arthritis (RA) management. Studies show that AH effectively inhibits fibroblast-like synoviocytes from RA patients (RA-FLSs) with IC50 values between 71.55–105.16 μg/ml. Its mechanism involves promoting cell cycle arrest and apoptosis by inhibiting B-cell lymphoma-2 (Bcl-2), cyclin A2, cyclin B1, and cyclin-dependent kinase 1 (CDK1) expression .
Furthermore, AH attenuates the migratory and invasive abilities of these cells by suppressing vimentin expression. RNA sequencing analyses suggest that these effects occur through inactivation of the PI3K/AKT signaling pathway. Animal studies using collagen-induced arthritis (CIA) mice have demonstrated that AH can alleviate arthritis symptoms in vivo, supporting its therapeutic potential for RA management .
Antiparasitic Properties
Historically, arecoline hydrobromide gained recognition for its effectiveness against tapeworm infections in dogs throughout Australia, New Zealand, Tasmania, New South Wales, Victoria, and Western Australia . More recent investigations have expanded our understanding of its antiparasitic spectrum, demonstrating significant acaricidal activity against cattle ticks, which represents an important veterinary application .
Effects on Metabolic Disorders
Arecoline hydrobromide has shown promising effects in addressing complications associated with diabetes. Research indicates it may provide therapeutic and alleviating effects against diabetes-related complications, including male reproductive damage and cataract formation . Its anticataract activity appears particularly noteworthy and may offer new treatment approaches for this common diabetic complication.
Gastric Protection
Studies have demonstrated that arecoline hydrobromide provides protection against gastric ulcers, though the exact mechanisms remain under investigation . This protective effect could be related to its influences on muscarinic receptors in the gastrointestinal tract, which play crucial roles in regulating gastric acid secretion and mucosal integrity.
Other Pharmacological Activities
Additional pharmacological properties of arecoline hydrobromide include:
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Potassium channel inhibitory activity, which may influence cardiac and neural function
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Regulation of CYP2B (Cytochrome P450 2B) expression, potentially affecting drug metabolism pathways
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Modulation of mRNA expression of hepatorenal transporters, which could impact drug disposition and elimination
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Potential effectiveness in treating dementia, possibly through its cholinergic effects
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Electrophysiological effects on ventricular myocytes, with significant inhibitory effects on hERG current (IC50 value of 9.55 μmol/L), displaying concentration-, time-, and voltage-dependent characteristics
Toxicological Profile
Acute Toxicity
The acute toxicity profile of arecoline hydrobromide shows considerable safety concerns at high doses. The LD50 value for subcutaneous injection in mice has been reported as 100 mg/kg, indicating moderate acute toxicity . Acute exposure to high concentrations may produce cholinergic effects consistent with muscarinic receptor overstimulation, including increased salivation, gastrointestinal disturbances, and cardiovascular effects.
Subchronic Toxicity
A 14-day subchronic toxicity study in rats provides important insights into the safety profile of arecoline hydrobromide at various doses. The study evaluated doses of 100 mg/kg (low), 200 mg/kg (medium), and 1000 mg/kg (high) administered daily via gastric lavage .
Based on these findings, the no-observed-adverse-effect level (NOAEL) for arecoline hydrobromide was established at 100 mg/kg/day under the study conditions, suggesting that AH can be safely used within clinically recommended dosing parameters .
Chronic Toxicity and Teratogenic Effects
Research indicates that arecoline hydrobromide may exhibit sub-chronic, long-term toxicity, and teratogenic effects when administered at high doses for extended periods . These findings highlight the importance of careful dose selection in potential clinical applications and the need for continued research into the long-term safety profile of this compound.
Pharmacokinetics
Pharmacokinetic research on arecoline hydrobromide has employed rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantitative determination of AH or arecoline in biological samples . These analytical techniques allow precise monitoring of drug concentrations in various tissues and fluids, facilitating better understanding of absorption, distribution, metabolism, and excretion patterns.
While comprehensive pharmacokinetic data remain limited, the compound's favorable water solubility (446.0 mg/mL) suggests good absorption potential following oral administration . The moderate lipophilicity (logP of 0.55-0.65) indicates a balance between aqueous solubility and membrane permeability, potentially enabling adequate tissue distribution .
Clinical Applications and Future Prospects
Despite its promising pharmacological profile, arecoline hydrobromide faces several challenges in clinical application. Large-scale utilization is constrained by the compound's unstable properties and inefficient extraction methods, limiting commercial viability . Additionally, incomplete understanding of its pharmacological and toxicological mechanisms has prevented progression to large-scale clinical trials.
Nevertheless, recent research suggests considerable application prospects and potential clinical value across multiple therapeutic areas:
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Rheumatoid arthritis management through targeted effects on fibroblast-like synoviocytes and inflammation pathways
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Anticancer applications through ACAT1 inhibition, as demonstrated in xenograft nude mice where treatment with arecoline resulted in dose-dependent reduction in tumor mass
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Veterinary medicine applications, particularly for parasitic disease control
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Neurodegenerative disease treatment, with potential applications in dementia based on its cholinergic properties
Future research directions should focus on:
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Developing more stable formulations to overcome physicochemical limitations
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Conducting comprehensive pharmacokinetic studies to better understand absorption, distribution, metabolism, and excretion
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Exploring targeted delivery systems to enhance efficacy while minimizing toxicity
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Investigating structure-activity relationships to develop more selective analogs
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Performing larger-scale safety studies to establish clearer therapeutic windows
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